1-Naphthyl isothiocyanate

Description

1-naphthyl isothiocyanate is an isothiocyanate. It has a role as an insecticide. It derives from a hydride of a naphthalene.

A tool for the study of liver damage which causes bile stasis and hyperbilirubinemia acutely and bile duct hyperplasia and biliary cirrhosis chronically, with changes in hepatocyte function. It may cause skin and kidney damage.

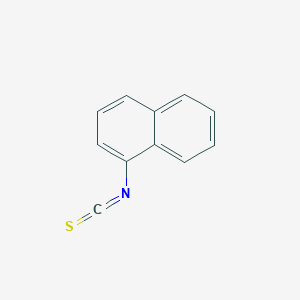

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOSUUXMYMWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025703 | |

| Record name | alpha-Naphylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-naphthylisothiocyanate appears as odorless white needles or powder. Tasteless. (NTP, 1992), White nearly odorless solid; [Merck Index] Slightly yellow odorless powder; [Acros Organics MSDS] | |

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthylisothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.81 (NTP, 1992) - Denser than water; will sink | |

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | 1-Naphthylisothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-06-4, 29962-76-3 | |

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanatonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029962763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Naphylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG44814A3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

136 °F (NTP, 1992) | |

| Record name | ALPHA-NAPHTHYLISOTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Naphthyl Isothiocyanate: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Naphthyl Isothiocyanate (NITC), a crucial intermediate in organic synthesis and a valuable tool in toxicological and pharmaceutical research. This document details a reliable synthesis protocol, comprehensive characterization methods, and key applications, presenting quantitative data in accessible tables and illustrating relevant pathways and workflows with clear diagrams.

Introduction

This compound, with the chemical formula C₁₁H₇NS, is an aromatic isothiocyanate derived from naphthalene.[1][2] It is a crystalline solid, appearing as off-white to yellow needles or powder, and is recognized for its high reactivity, making it a versatile reagent in the synthesis of thioureas and various heterocyclic compounds.[3] In the realm of biomedical research, NITC is widely used as a model compound to induce liver injury in laboratory animals, specifically cholestasis, making it instrumental in studying the mechanisms of liver disease and the effects of potential therapeutic agents.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and well-documented laboratory-scale synthesis involves the thermal decomposition of α-naphthylthiourea in a high-boiling solvent like chlorobenzene.[1][6] Alternative methods include the reaction of primary amines with thiophosgene or the decomposition of dithiocarbamate salts.[7]

Recommended Synthesis Protocol: From α-Naphthylthiourea

This protocol is adapted from a well-established procedure published in Organic Syntheses.[6]

Experimental Protocol:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, place 16.2 g (0.08 mole) of dry α-naphthylthiourea and 180 mL of redistilled chlorobenzene.

-

Heating: Heat the mixture to reflux using an electric heating mantle. Ammonia evolution will commence shortly after reaching the reflux temperature. The solid reactant should completely dissolve within 30-45 minutes.

-

Reaction Time: Maintain the solution at reflux for a minimum of 8 hours. For an increased yield, the reaction time can be extended to 24 hours.[6]

-

Solvent Removal: After the reflux period, cool the flask and evaporate the chlorobenzene under reduced pressure (water-pump pressure) on a steam bath.

-

Extraction: The residue will crystallize upon cooling. Extract the crude product with four 30-mL portions of boiling hexane. A fifth extraction is generally not necessary as it yields no further product.[6]

-

Isolation and Purification: Combine the hexane extracts and remove the solvent by evaporation. This will yield pale yellow crystals of α-naphthyl isothiocyanate. For further purification, the product can be recrystallized from hexane (approximately 9 mL of hexane per gram of solute) to obtain colorless needles.[6]

Logical Workflow for the Synthesis of this compound:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

- 3. innospk.com [innospk.com]

- 4. This compound | C11H7NS | CID 11080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Involvement of glutathione in 1-naphthylisothiocyanate (ANIT) metabolism and toxicity to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Naphthyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthyl isothiocyanate (C₁₁H₇NS), a key intermediate in organic synthesis and a compound of interest in various research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 - 7.85 | m | - | Ar-H |

| 7.65 - 7.45 | m | - | Ar-H |

| 7.40 - 7.30 | m | - | Ar-H |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.5 | Ar-C |

| 131.0 | Ar-C |

| 128.7 | Ar-C |

| 128.5 | Ar-C |

| 126.8 | Ar-C |

| 126.3 | Ar-C |

| 125.9 | Ar-C |

| 125.0 | Ar-C |

| 123.5 | Ar-C |

| 122.8 | Ar-C |

| ~133 | -N=C=S |

Solvent: Chloroform-d (CDCl₃)[1] Reference: Tetramethylsilane (TMS)[1]

Note: The isothiocyanate carbon signal is often broad and may be difficult to observe ("near-silent") due to quadrupolar relaxation and chemical shift anisotropy.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1600 | Medium | Aromatic C=C stretching |

| ~1500 | Medium | Aromatic C=C stretching |

| ~1400 | Medium | Aromatic C=C stretching |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

| ~770 | Strong | C-H out-of-plane bending (aromatic) |

Sample Preparation: Thin solid film, KBr pellet, or Nujol mull

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| ~305 | Not specified | Acetonitrile-water |

| ~225 | Not specified | Not specified |

Note: A study using HPLC with UV detection monitored this compound at 305 nm in an acetonitrile-water mobile phase.[4][5] The NIST WebBook also indicates UV/Visible spectrum data is available.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the aromatic and isothiocyanate proton regions (approximately 0-10 ppm).

-

Apply an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (approximately 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., acetonitrile, ethanol, or cyclohexane).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Data Analysis: Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) from the slope of the line (according to the Beer-Lambert Law, A = εbc).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Determination of alpha-naphthylisothiocyanate and metabolites alpha-naphthylamine and alpha-naphthylisocyanate in rat plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthalene, 1-isothiocyanato- [webbook.nist.gov]

A Technical Guide to the Solubility of 1-Naphthyl Isothiocyanate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthyl isothiocyanate (ANIT), a crucial compound in various research and development applications. Understanding its solubility profile is essential for designing experiments, formulating solutions, and developing new applications. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and illustrates the workflow for this process.

Introduction to this compound

This compound (CAS No: 551-06-4) is an aromatic organosulfur compound with the chemical formula C₁₁H₇NS.[1] It is a pale yellow solid at room temperature and is utilized as a versatile intermediate in organic synthesis.[1] Its applications range from the synthesis of biologically active molecules to its use as a reagent in analytical chemistry. Given its importance, a thorough understanding of its physical and chemical properties, particularly its solubility in common laboratory solvents, is paramount for its effective use.

Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | < 1 mg/mL | 20 | Practically Insoluble.[2] |

| Acetone | C₃H₆O | Soluble (≥ 25 mg/mL) | Not Specified | A 2.5% w/v solution (25 mg/mL) is reported to be transparent to almost transparent. |

| Benzene | C₆H₆ | Freely Soluble | Not Specified | Qualitative data indicates high solubility. |

| Carbon Tetrachloride | CCl₄ | Freely Soluble | Not Specified | Qualitative data indicates high solubility. |

| Chloroform | CHCl₃ | Soluble | Not Specified | Generally soluble in non-polar organic solvents.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | Expected to be soluble based on its utility as a solvent for many organic compounds. |

| Ethanol (hot) | C₂H₅OH | Freely Soluble | Boiling Point | Freely soluble in hot alcohol. |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Freely Soluble | Not Specified | Qualitative data indicates high solubility. |

| Toluene | C₇H₈ | Soluble | Not Specified | Generally soluble in non-polar organic solvents.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various laboratory solvents. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation like UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution. Analyze these standards using HPLC (or another suitable analytical method) and construct a calibration curve of peak area versus concentration.

-

Equilibration of Solvent: Place a known volume of the test solvent into a vial. Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) to allow the solvent to reach thermal equilibrium.

-

Addition of Solute: Add an excess amount of this compound to the temperature-equilibrated solvent in the vial. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

Saturation: Tightly cap the vial and place it in the thermostatically controlled shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility of the compound in the test solvent by taking the dilution factor into account. The solubility is typically expressed in mg/mL or g/100mL.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

Caption: General workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of this compound, like any organic compound, is influenced by several factors:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle. This compound, being a relatively non-polar molecule due to its large naphthalene ring system, exhibits higher solubility in non-polar organic solvents.[1]

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[1] Therefore, heating can be employed to dissolve a higher concentration of this compound.

-

Purity of the Compound: Impurities can affect the solubility of a substance. The data presented here assumes a high purity of this compound.

Conclusion

This technical guide provides a summary of the available solubility data for this compound in common laboratory solvents and a detailed protocol for its experimental determination. While precise quantitative data is limited in publicly accessible literature, the provided information offers valuable guidance for researchers, scientists, and professionals in drug development for the effective handling and application of this important chemical compound. It is recommended that for applications requiring precise solubility data, experimental determination following a protocol similar to the one outlined in this guide be performed.

References

Technical Guide: Photophysical Characterization of 1-Naphthyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Naphthyl Isothiocyanate

This compound is an aromatic compound derived from naphthalene.[1][2] Its chemical structure, featuring a naphthalene core and a reactive isothiocyanate group, makes it a valuable intermediate in organic synthesis.[2] The isothiocyanate group can readily react with primary and secondary amines, making NITC a useful derivatizing agent for analytical purposes, including enhancing the detectability of compounds in spectrofluorimetric or spectrophotometric methods.[2] In toxicological research, NITC is utilized as a tool to study liver damage.[3]

Fluorescence Properties of this compound

The fluorescence of this compound originates from the π-electron system of the naphthalene ring. Naphthalene itself is a well-characterized fluorophore. The spectral properties of NITC are expected to be influenced by the isothiocyanate substituent.

Fluorescence Spectra

The fluorescence spectrum of a compound provides information about the electronic transitions occurring upon excitation. For a naphthalene derivative like NITC, one would expect an excitation maximum in the ultraviolet (UV) region and an emission maximum at a longer wavelength in the UV or visible region. The exact wavelengths of maximum excitation and emission are dependent on the solvent environment due to solvatochromic effects.

Generalized Fluorescence Spectral Characteristics:

| Parameter | Expected Range | Notes |

| Excitation Maximum (λex) | 280 - 330 nm | Dependent on solvent polarity. |

| Emission Maximum (λem) | 320 - 450 nm | Stokes shift is expected. |

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5][6][7]

Quantitative Data

As of the latest literature review, specific and standardized quantum yield data for this compound is not widely published. The quantum yield is highly dependent on the experimental conditions, particularly the solvent. Therefore, it is essential for researchers to determine the quantum yield of NITC under their specific experimental conditions. The following sections provide a detailed protocol for this determination.

Experimental Protocols

This section details the methodologies for determining the relative fluorescence quantum yield of this compound. The relative method, which involves comparison to a well-characterized standard, is often more accessible in a standard laboratory setting than the absolute method.[4][5][7]

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts S and R refer to the sample (NITC) and the reference standard, respectively.[7]

Workflow for Relative Quantum Yield Determination:

References

The Toxicological Landscape of 1-Naphthyl Isothiocyanate (ANIT): An In-depth Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological effects of 1-Naphthyl isothiocyanate (ANIT) on various cell lines, with a focus on hepatocytes and cholangiocytes. ANIT is a widely used chemical in preclinical studies to model cholestatic liver injury. Understanding its effects at the cellular level is crucial for researchers, scientists, and drug development professionals working on liver diseases and drug-induced liver injury. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved in ANIT-induced cytotoxicity.

Executive Summary

This compound is a hepatotoxicant known to induce intrahepatic cholestasis. Its toxicity primarily targets biliary epithelial cells (cholangiocytes) and hepatocytes. The metabolism of ANIT in hepatocytes leads to the formation of a glutathione conjugate, which, upon transport into the bile, releases the parent compound, causing direct damage to cholangiocytes. This initial injury triggers a cascade of events, including inflammation, oxidative stress, and apoptosis, ultimately leading to broader liver damage. This guide delves into the quantitative toxicological effects of ANIT on different cell lines, outlines the methodologies to study these effects, and provides a visual representation of the underlying molecular mechanisms.

Quantitative Toxicological Data

| Cell Line/Model | Assay | Endpoint | Concentration/Dose | Result | Reference |

| Primary Rat Hepatocyte Couplets | Canalicular Vacuolar Accumulation (cVA) | Inhibition of bile acid analogue accumulation | 25 µM | cVA-IC50 | [1][2] |

| Primary Rat Hepatocytes | Cytotoxicity | Cell injury | 0-100 µM | Dose-dependent injury | [3] |

| Purified Cholangiocytes (in vitro) | Apoptosis Assay | Percentage of apoptotic cells | 1 µM | 0.8 ± 0.2% | |

| 2 µM | 2.1 ± 0.6% | ||||

| 10 µM | 6.5 ± 1.1% |

Note: The lack of standardized reporting of IC50 values for ANIT across common liver cell lines like HepG2 and Huh7 highlights a gap in the current literature. The data presented for other compounds in these cell lines can serve as a methodological reference for future comparative studies.

Key Signaling Pathways in ANIT Toxicity

ANIT-induced toxicity involves the perturbation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

ANIT Metabolism and Initial Cholangiocyte Injury

The initial phase of ANIT toxicity involves its metabolic activation in hepatocytes and subsequent damage to cholangiocytes.

Oxidative Stress and Nrf2 Signaling Pathway

Oxidative stress is a key component of ANIT-induced cellular damage. The Nrf2 signaling pathway, a master regulator of the antioxidant response, is consequently activated.

FXR and SIRT1 Signaling in ANIT-Induced Cholestasis

The Farnesoid X Receptor (FXR) and Sirtuin 1 (SIRT1) are critical regulators of bile acid homeostasis and cellular metabolism, and their pathways are modulated during ANIT-induced cholestasis.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of toxicological studies. Below are outlines for key experiments used to assess the effects of ANIT on cell lines.

Cell Culture and ANIT Treatment

-

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Huh7 (Human Hepatocellular Carcinoma): Culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Primary Hepatocytes (e.g., Rat, Human): Culture on collagen-coated plates in specialized hepatocyte culture medium. Maintain at 37°C in a humidified atmosphere with 5% CO2.

-

-

ANIT Preparation: Dissolve ANIT in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should always be included in experiments.

-

Treatment: Replace the culture medium with medium containing the desired concentrations of ANIT or vehicle control. The incubation time will vary depending on the endpoint being measured (e.g., 2, 24, 48, or 72 hours).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of ANIT and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of ANIT that inhibits 50% of cell viability) can be determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways.

-

Cell Lysis: After ANIT treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, FXR, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Preparation: Following ANIT treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Conclusion

This technical guide provides a foundational understanding of the toxicological effects of this compound on various cell lines. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers investigating cholestatic liver injury and developing novel therapeutic interventions. Further research is warranted to establish a more comprehensive and directly comparative dataset of ANIT's cytotoxicity across a wider range of human-derived liver cell lines to enhance the in vitro to in vivo translation of experimental findings.

References

- 1. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with Ailanthoidol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Naphthyl Isothiocyanate (CAS Number 551-06-4): Properties, Experimental Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl isothiocyanate (ANIT), identified by CAS number 551-06-4, is a pivotal chemical tool in the study of hepatobiliary toxicology. This technical guide provides a comprehensive overview of ANIT's physicochemical and toxicological properties, detailed experimental protocols for the induction of cholestatic liver injury in preclinical models, and an in-depth exploration of the molecular signaling pathways implicated in its mechanism of action. By summarizing quantitative data in structured tables and providing detailed experimental methodologies, this document serves as a crucial resource for researchers and professionals in drug development and liver pathobiology. Furthermore, mandatory visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved in ANIT-induced hepatotoxicity.

Physicochemical and Toxicological Properties

This compound is a solid, appearing as a white to light yellow crystalline powder.[1][2] It is characterized by its molecular formula, C₁₁H₇NS, and a molecular weight of approximately 185.24 g/mol .[3][4] Key physicochemical properties are summarized in Table 1. ANIT is sparingly soluble in water but demonstrates solubility in organic solvents such as acetone, benzene, and ether.[1][5]

From a toxicological standpoint, ANIT is classified as toxic if swallowed and harmful if inhaled.[6][7] Acute exposure can lead to irritation of the skin, eyes, and respiratory system.[7][8] Chronic exposure or high doses can result in significant hepatotoxicity, manifesting as cholestasis, hyperbilirubinemia, and liver damage.[9][10] The LD50 values for oral administration have been determined in rodents, as detailed in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 551-06-4 | [3] |

| Molecular Formula | C₁₁H₇NS | [3] |

| Molecular Weight | 185.24 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 55.5-57 °C | [9][11] |

| Boiling Point | 339.3 ± 11.0 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in acetone, benzene, ether | [1][5] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD50 | 200 mg/kg | Rat | Oral | [12][13] |

| LD50 | 105 mg/kg | Mouse | Oral | [12][13] |

| Hazard Classifications | Acute Toxicity, Oral (Category 3); Skin Irritant; Eye Irritant; Respiratory Sensitizer | - | - | [7][9] |

Experimental Protocols for Induction of Cholestatic Liver Injury

ANIT is widely utilized to induce a reproducible model of intrahepatic cholestasis in laboratory animals, primarily rats and mice. This model is instrumental in studying the pathogenesis of cholestatic liver disease and for the preclinical evaluation of potential therapeutic agents.

General Protocol for ANIT-Induced Cholestasis in Rodents

A common method for inducing cholestasis involves the oral administration of ANIT. The following is a generalized protocol that can be adapted based on the specific research question and animal model.

Materials:

-

This compound (ANIT)

-

Vehicle (e.g., corn oil or olive oil)

-

Animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Oral gavage needles

-

Standard laboratory equipment for animal handling and sample collection.

Procedure:

-

Animal Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

ANIT Solution Preparation: ANIT is dissolved in a suitable vehicle, such as corn oil or olive oil, to the desired concentration.[6][14][15][16] The solution should be freshly prepared and thoroughly mixed before administration.

-

Administration: A single oral dose of ANIT is administered to the animals via gavage.[6][17] Common dosages range from 75 mg/kg to 100 mg/kg body weight.[1][5][18]

-

Monitoring and Sample Collection: Animals are monitored for clinical signs of toxicity. Blood and liver tissue samples are typically collected 48 hours post-administration, which is the time point when liver injury markers are often at their peak.[1]

-

Biochemical and Histological Analysis: Serum levels of liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBIL) are measured. Liver tissues are processed for histological examination (e.g., H&E staining) to assess the extent of necrosis, inflammation, and bile duct proliferation.

Caption: Experimental workflow for the ANIT-induced cholestasis model.

Molecular Mechanisms of ANIT-Induced Hepatotoxicity

The hepatotoxicity of ANIT is a multi-faceted process involving its metabolic activation, the generation of reactive intermediates, and the subsequent cellular damage, inflammation, and disruption of bile acid homeostasis. Several key signaling pathways have been identified to play crucial roles in the pathogenesis of ANIT-induced liver injury.

Metabolic Activation and Biliary Excretion

ANIT is metabolized in hepatocytes, primarily through conjugation with glutathione (GSH).[1][19] The resulting ANIT-GSH conjugate is then transported into the bile canaliculi.[19] In the alkaline environment of the bile, the conjugate can dissociate, releasing reactive ANIT metabolites that directly damage the biliary epithelial cells (cholangiocytes).[19] This initial insult to the bile ducts is a critical event that triggers the cascade of cholestasis and liver injury.

Key Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[20] In the context of ANIT-induced hepatotoxicity, Nrf2 is activated as a protective mechanism against oxidative stress.[1][5] Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes.[20] These genes encode for a variety of antioxidant and detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which help to mitigate cellular damage.[1][20] Pharmacological activation of Nrf2 has been shown to be protective in the ANIT model.[1]

Caption: Nrf2 signaling pathway in response to ANIT-induced oxidative stress.

The Farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in maintaining bile acid homeostasis.[8][11] Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of FXR activity.[6][8][12][21] In ANIT-induced cholestasis, the accumulation of bile acids leads to complex changes in the SIRT1-FXR signaling axis.

Activation of SIRT1 can deacetylate and thereby activate FXR.[6][8][21] Activated FXR then regulates the expression of genes involved in bile acid synthesis, transport, and detoxification. For instance, FXR induces the expression of the bile salt export pump (BSEP) to promote bile acid efflux from hepatocytes and represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11] Dysregulation of the SIRT1-FXR pathway contributes to the perpetuation of cholestatic liver injury. Therapeutic interventions that modulate this pathway, such as SIRT1 activators or FXR agonists, have shown promise in preclinical models of cholestasis.[8][11]

Caption: The role of the SIRT1-FXR signaling pathway in regulating bile acid homeostasis.

Applications in Drug Development

The ANIT-induced cholestasis model is a valuable tool in drug development for several reasons:

-

Screening for Hepatotoxicity: It can be used to assess the potential of new drug candidates to cause cholestatic liver injury.

-

Efficacy Testing of Hepatoprotective Agents: The model is widely used to evaluate the efficacy of compounds aimed at treating cholestatic liver diseases. Numerous therapeutic agents, including ursodeoxycholic acid (UDCA), obeticholic acid (an FXR agonist), and various natural products, have been successfully tested in this model.[17][18][22]

-

Mechanistic Studies: The model allows for the detailed investigation of the molecular mechanisms underlying drug-induced cholestasis and the identification of novel therapeutic targets.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working in the field of hepatology. Its ability to reliably induce cholestatic liver injury in animal models provides a robust platform for studying the pathogenesis of cholestasis and for the preclinical evaluation of novel therapeutics. A thorough understanding of its properties, a standardized approach to its experimental use, and a deep knowledge of the intricate signaling pathways it perturbs are essential for leveraging this model to its full potential in advancing the treatment of cholestatic liver diseases. This technical guide provides a solid foundation for such endeavors.

References

- 1. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular insights into experimental models and therapeutics for cholestasis [ouci.dntb.gov.ua]

- 5. ANIT-induced intrahepatic cholestasis alters hepatobiliary transporter expression via Nrf2-dependent and independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of SIRT1/FXR signaling pathway contributes to oleanolic acid-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic studies on the alleviation of ANIT-induced cholestatic liver injury by Polygala fallax Hemsl. polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pterostilbene Alleviates Cholestasis by Promoting SIRT1 Activity in Hepatocytes and Macrophages [frontiersin.org]

- 9. Review: Pathogenesis of cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. SRT1720 Alleviates ANIT-Induced Cholestasis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Frontiers | Quercetin 7-rhamnoside protects against alpha-naphthylisothiocyanate (ANIT)-induced in cholestatic hepatitis rats by improving biliary excretion and inhibiting inflammatory responses [frontiersin.org]

- 14. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intestinal responses in the male rat to gavaged corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]

- 18. Livogrit mitigates ANIT-induced cholestasis-like symptoms in an in vivo model by curbing hepatic inflammation and regulating BAX, TGF-β, MMP-9 and α-SMA gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DRUG INDUCED CHOLESTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The role of SIRT1-FXR signaling pathway in valproic acid induced liver injury: a quantitative targeted metabolomic evaluation in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paeoniflorin Protects against ANIT-Induced Cholestatic Liver Injury in Rats via the Activation of SIRT1-FXR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Isothiocyanate Group in α-Naphthyl Isothiocyanate (ANIT)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of the chemical reactivity of the isothiocyanate functional group in α-naphthyl isothiocyanate (ANIT). It details the metabolic pathways, molecular mechanisms of toxicity, and key experimental methodologies used to study its effects, establishing ANIT as a critical model compound for drug-induced cholestatic liver injury.

Introduction

α-Naphthyl isothiocyanate (ANIT) is a chemical agent widely utilized in experimental toxicology to model intrahepatic cholestasis, a condition characterized by the impairment of bile flow that leads to the accumulation of bile acids in the liver.[1] The toxicity of ANIT is not caused by the parent compound directly circulating in the bloodstream but is a result of a unique, site-specific bioactivation process within the biliary system. The core of this toxicity lies in the chemical reactivity of its isothiocyanate (-N=C=S) functional group. Understanding this reactivity is fundamental to elucidating the mechanisms of cholestatic liver injury and is crucial for professionals in drug development screening for potential hepatotoxic liabilities.

Chemical Reactivity of the Isothiocyanate Group

The isothiocyanate group is a heterocumulene, characterized by the -N=C=S linear arrangement. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This electrophilicity makes the isothiocyanate group susceptible to nucleophilic attack by endogenous molecules, particularly those containing thiol (-SH) or primary amine (-NH2) groups.

-

Reaction with Thiols: Under physiological pH conditions (around 7.4), the primary reaction of isothiocyanates is with the thiol groups of sulfhydryl-containing molecules, most notably glutathione (GSH). The nucleophilic sulfur atom of a thiol attacks the electrophilic carbon of the isothiocyanate to form a reversible S-(N-aryl/alkyl-thiocarbamoyl) adduct.[2] This reversible conjugation is the cornerstone of ANIT's metabolic activation and toxicity.

-

Reaction with Amines: In more alkaline environments (pH 9-11), isothiocyanates can react with primary amine groups to form stable thiourea derivatives.[2] While this reaction is less central to the primary toxic mechanism of ANIT, it represents a potential pathway for the formation of protein adducts.

The naphthyl group attached to the isothiocyanate moiety influences its reactivity; aryl isothiocyanates are generally reactive, and the lipophilic nature of the naphthyl ring facilitates the compound's entry into hepatocytes.

Metabolic Pathway and Bioactivation of ANIT

The hepatotoxicity of ANIT is a classic example of metabolic bioactivation, where the parent compound is converted into a toxic entity through a specific metabolic pathway. This process involves hepatocytes and targets the biliary epithelial cells (cholangiocytes).

-

Hepatic Uptake and Glutathione Conjugation: ANIT is taken up by hepatocytes from the sinusoidal blood. Inside the hepatocyte, it undergoes a detoxification reaction by conjugating with glutathione (GSH).[1] This reaction forms a labile, water-soluble S-(N-naphthyl-thiocarbamoyl)-L-glutathione adduct (ANIT-GSH).

-

Biliary Excretion: The ANIT-GSH conjugate is actively transported from the hepatocyte into the bile canaliculi by the multidrug resistance-associated protein 2 (Mrp2), an essential canalicular efflux transporter.[3][4] Rodents with mutated or deficient Mrp2 are protected from ANIT-induced liver injury because they cannot transport the conjugate into the bile.[3]

-

Dissociation in Bile: The bile provides a more alkaline environment compared to the hepatocyte cytoplasm. Here, the labile ANIT-GSH conjugate dissociates, releasing high concentrations of free ANIT and GSH directly onto the apical surface of the biliary epithelial cells that line the bile ducts.[3]

-

Targeted Cellular Injury: This localized release of reactive ANIT is the critical initiating event. The regenerated ANIT selectively damages the bile duct epithelial cells, leading to cholangitis and the subsequent cascade of events that define intrahepatic cholestasis.[1]

Caption: Metabolic bioactivation pathway of ANIT leading to cholestatic injury.

Molecular Mechanism of ANIT-Induced Cholestasis

The direct damage to biliary epithelial cells by regenerated ANIT initiates a complex pathophysiological response involving inflammation, disruption of cellular barriers, and secondary damage to hepatocytes.

-

Disruption of Tight Junctions: ANIT disrupts the integrity of tight junctions between hepatocytes, which are critical for maintaining the barrier between bile canaliculi and sinusoidal blood.[5] This increased permeability allows bile constituents to leak back into the bloodstream, contributing to cholestasis.[6]

-

Inflammation and Neutrophil Infiltration: The initial injury to cholangiocytes triggers an acute inflammatory response, characterized by the infiltration of neutrophils into the portal tracts.[7] This inflammatory response is a major contributor to the subsequent hepatocellular necrosis. Studies have shown that depleting neutrophils or blocking their function can protect against ANIT-induced hepatocyte damage, though not the initial bile duct injury.[7]

-

Oxidative Stress and Nrf2 Pathway: ANIT administration induces oxidative stress. In response, the cell activates protective mechanisms, including the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 regulates the expression of antioxidant genes and hepatobiliary transporters like Mrp3, which helps efflux bile acids from hepatocytes back into the blood as an adaptive response.[1]

-

Altered Transporter Expression: ANIT-induced cholestasis leads to significant changes in the expression of key hepatobiliary transporters responsible for bile acid homeostasis, including Bsep (Bile salt export pump) and Ntcp (Na+-taurocholate cotransporting polypeptide).[4] These alterations further exacerbate the impairment of bile flow.

Caption: Downstream molecular and cellular events in ANIT-induced hepatotoxicity.

Quantitative Analysis of ANIT-Induced Hepatotoxicity

The severity of ANIT-induced liver injury is quantified by measuring key biomarkers in serum. The following tables summarize representative data from rodent studies.

Table 1: Serum Biomarkers in Mice 48 Hours After ANIT Administration

| Biomarker | Vehicle Control (Mean ± SEM) | ANIT (75 mg/kg, p.o.) (Mean ± SEM) | Fold Increase | Reference |

|---|---|---|---|---|

| ALT (U/L) | ~25 | ~150 | ~6x | [1] |

| ALP (U/L) | ~75 | ~200 | ~2.7x | [1] |

| Conjugated Bilirubin (mg/dL) | ~0.1 | ~2.5 | ~25x | [1] |

| Total Serum Bile Acids (µmol/L) | ~10 | ~250 | ~25x | [1] |

(Note: Values are approximated from graphical data for illustrative purposes.)

Table 2: Serum Biomarkers in Rats After ANIT Administration

| Biomarker | Vehicle Control (Mean ± SD) | ANIT (100 mg/kg, p.o.) (Mean ± SD) | Time Point | Fold Increase | Reference |

|---|---|---|---|---|---|

| ALT (U/L) | ~40 | ~250 | 48 hours | ~6.3x | [8] |

| AST (U/L) | ~100 | ~450 | 48 hours | ~4.5x | [8] |

| ALP (U/L) | ~200 | ~400 | 48 hours | ~2x | [8] |

| Total Bilirubin (µmol/L) | ~2 | ~100 | 48 hours | ~50x | [8] |

| Total Bile Acids (µmol/L) | ~15 | ~200 | 48 hours | ~13.3x | [8] |

(Note: Values are approximated from graphical data for illustrative purposes.)

Key Experimental Protocols

Reproducible induction of cholestasis with ANIT requires standardized protocols. Below are methodologies for key experiments.

Protocol 6.1: Induction of Acute Cholestasis in Rodents

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) or male Sprague-Dawley rats (200-250g) are commonly used.[5][9]

-

Acclimatization: Animals should be acclimatized for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[5]

-

ANIT Preparation: Prepare a suspension of ANIT in a vehicle such as corn oil. A common dose for mice is 75 mg/kg and for rats is 100 mg/kg.[3][5] Vortex thoroughly before each administration to ensure a uniform suspension.

-

Administration: Administer the ANIT suspension or vehicle control via a single oral gavage. Animals are typically fasted for a few hours before dosing to promote absorption, but water remains available.

-

Sample Collection: At the desired time point (commonly 24 or 48 hours post-administration), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[7]

-

Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Allow to clot, then centrifuge to separate serum. Store serum at -80°C for biochemical analysis.

-

Tissue Collection: Perfuse the liver with saline to remove blood. Excise the liver, weigh it, and collect sections for histopathology and snap-freezing in liquid nitrogen for molecular analysis.[7]

Protocol 6.2: Biochemical Analysis of Hepatotoxicity Markers

-

Analytes: Key serum markers include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total and direct bilirubin (TBIL, DBIL), and total bile acids (TBA).[1][8]

-

Methodology: Use commercially available colorimetric or ELISA-based assay kits compatible with automated biochemical analyzers.[8]

-

Procedure: Follow the manufacturer's instructions for the specific assay kit. This typically involves diluting serum samples and reacting them with substrates/reagents that produce a colorimetric or fluorescent signal proportional to the analyte's concentration or activity.

-

Quantification: Generate a standard curve using provided calibrators. Measure the absorbance or fluorescence of the samples and determine concentrations by interpolating from the standard curve. Express enzyme activities in units per liter (U/L) and metabolite concentrations in mg/dL or µmol/L.

Protocol 6.3: Histopathological Evaluation of Liver Tissue

-

Fixation: Immediately place collected liver tissue sections into 10% neutral buffered formalin for at least 24 hours.[7]

-

Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

-

Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E staining is standard for visualizing general morphology, including hepatocyte necrosis, bile duct proliferation, and inflammatory cell infiltration.[4]

-

Microscopic Evaluation: A trained pathologist, blinded to the treatment groups, should examine the slides. Score the degree of liver injury, focusing on key features such as portal inflammation, bile duct necrosis/proliferation, and periportal hepatocyte necrosis.[10]

Caption: General experimental workflow for studying ANIT-induced hepatotoxicity.

Conclusion

The isothiocyanate group is the definitive reactive center of the ANIT molecule, driving its toxicological profile. Its propensity to reversibly conjugate with glutathione facilitates a unique "Trojan horse" mechanism, whereby a seemingly detoxified metabolite is transported into the bile only to regenerate the parent toxicant at the precise site of injury—the biliary epithelium. This targeted insult initiates a cascade of inflammation, barrier dysfunction, and altered bile acid homeostasis, culminating in cholestatic liver injury. The reliability of this mechanism has established the ANIT model as an indispensable tool for researchers and drug development professionals to investigate the pathophysiology of cholestasis and to screen for compounds with similar liabilities.

References

- 1. journalwjarr.com [journalwjarr.com]

- 2. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Effects of Quercetin on ANIT-induced rat Cholestatic Hepatitis [bio-protocol.org]

- 8. Hepatotoxicity and drug-induced liver injury | Abcam [abcam.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of Amines with 1-Naphthyl Isothiocyanate for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of numerous scientific disciplines, including pharmaceutical development, environmental monitoring, and clinical diagnostics. However, many of these compounds lack a strong chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization with 1-Naphthyl isothiocyanate (1-NITC) offers a robust solution to this analytical challenge. This application note provides a detailed protocol for the derivatization of primary and secondary amines with 1-NITC to form stable, UV-absorbing thiourea derivatives, enabling their sensitive quantification by HPLC.

This compound reacts with the nucleophilic amino group of primary and secondary amines to form a covalent bond, resulting in a derivative with a significantly enhanced ultraviolet (UV) absorbance. This derivatization not only improves detection sensitivity but can also enhance the chromatographic properties of the analytes, leading to better resolution and peak shape on reversed-phase HPLC columns. The resulting 1-naphthylthiourea derivatives are stable, allowing for reproducible and reliable quantification.

This document outlines the chemical principle of the derivatization, a detailed step-by-step protocol for sample preparation and the derivatization reaction, and a validated HPLC method for the separation and quantification of the resulting derivatives. Additionally, it includes a summary of key quantitative data and visual representations of the chemical reaction and experimental workflow to aid in the practical application of this method.

Chemical Principle

The derivatization of primary and secondary amines with this compound is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on 1-NITC. This reaction proceeds readily under mild conditions to form a stable thiourea derivative, which possesses the UV-absorbing naphthalene moiety.

Caption: Chemical reaction of an amine with this compound.

Experimental Protocols

This section provides a detailed methodology for the derivatization of primary and secondary amines with 1-NITC and subsequent analysis by HPLC.

Materials and Reagents

-

This compound (1-NITC), ≥98.5% HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Pyridine, analytical grade (for specific applications)

-

Borate buffer (0.1 M, pH 9.0): Dissolve appropriate amount of boric acid in water, adjust pH with NaOH.

-

Amine standards (e.g., methylamine, ethylamine, diethylamine)

-

Sample containing the amine of interest

-

Heptane or n-Hexane, HPLC grade (for extraction)

-

Methylamine solution in acetonitrile (for quenching, optional)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator (optional)

-

Analytical balance

-

Volumetric flasks, pipettes, and vials

Derivatization Procedure

-

Preparation of Standard and Sample Solutions:

-

Prepare stock solutions of amine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Prepare working standard solutions by diluting the stock solutions to the desired concentrations for the calibration curve.

-

For unknown samples, perform necessary sample preparation steps such as extraction, filtration, or dilution to bring the analyte concentration within the linear range of the method. For biological samples like plasma, protein precipitation with acetonitrile may be required.[1]

-

-

Derivatization Reaction:

-

In a clean vial, add 100 µL of the amine standard or sample solution.

-

Add 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 200 µL of a 1 mg/mL solution of 1-NITC in acetonitrile.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. For some analytes like kanamycin A, a higher temperature of 70°C in pyridine has been used.[1]

-

-

Removal of Excess Reagent:

-

After the reaction is complete, cool the vial to room temperature.

-

Add 500 µL of n-hexane or heptane to the reaction mixture.

-

Vortex vigorously for 1 minute to extract the unreacted 1-NITC into the organic phase.